molecular formula C48H40O6 B11968840 12,15,36,39,42,45-Hexaoxanonacyclo[44.8.0.02,11.03,8.016,25.019,24.026,35.027,32.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,16(25),17,19,21,23,26(35),27,29,31,33,47,49,51,53-icosaene CAS No. 55515-81-6

12,15,36,39,42,45-Hexaoxanonacyclo[44.8.0.02,11.03,8.016,25.019,24.026,35.027,32.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,16(25),17,19,21,23,26(35),27,29,31,33,47,49,51,53-icosaene

Cat. No.: B11968840
CAS No.: 55515-81-6
M. Wt: 712.8 g/mol
InChI Key: UPRRLDORTYQFKK-UHFFFAOYSA-N
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Description

12,15,36,39,42,45-Hexaoxanonacyclo[448002,1103,8016,25019,24026,35027,32049,54]tetrapentaconta-1(46),2(11),3,5,7,9,16(25),17,19,21,23,26(35),27,29,31,33,47,49,51,53-icosaene is a complex organic compound with a unique structure characterized by multiple oxygen atoms and a large, multi-ring system

Preparation Methods

The synthesis of 12,15,36,39,42,45-Hexaoxanonacyclo[44.8.0.02,11.03,8.016,25.019,24.026,35.027,32.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,16(25),17,19,21,23,26(35),27,29,31,33,47,49,51,53-icosaene involves multiple steps, including the formation of the core structure and the introduction of oxygen atoms. The synthetic routes typically require precise control of reaction conditions, such as temperature, pressure, and the use of specific catalysts. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may introduce additional oxygen atoms or modify existing functional groups, while reduction reactions may remove oxygen atoms or reduce double bonds.

Scientific Research Applications

12,15,36,39,42,45-Hexaoxanonacyclo[44.8.0.02,11.03,8.016,25.019,24.026,35.027,32.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,16(25),17,19,21,23,26(35),27,29,31,33,47,49,51,53-icosaene has potential applications in various scientific research fields. In chemistry, it can be used as a model compound to study complex molecular structures and reaction mechanisms. In biology and medicine, it may be investigated for its potential biological activity and therapeutic properties. In industry, the compound could be explored for its use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 12,15,36,39,42,45-Hexaoxanonacyclo[44.8.0.02,11.03,8.016,25.019,24.026,35.027,32.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,16(25),17,19,21,23,26(35),27,29,31,33,47,49,51,53-icosaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

12,15,36,39,42,45-Hexaoxanonacyclo[448002,1103,8016,25019,24026,35027,32049,54]tetrapentaconta-1(46),2(11),3,5,7,9,16(25),17,19,21,23,26(35),27,29,31,33,47,49,51,53-icosaene can be compared with other similar compounds, such as 8,9,24,25,27,28,30,31-octahydrotetranaphtho[2,1-k:1’,2’-m:2’‘,1’‘-s:1’‘’,2’‘’-u][1,4,7,10,15,18]hexaoxacyclodocosine and 2,23-Pentanodibenzo[q,u]cyclobuta[s][1,4,7,10,13,16]hexaoxacyclodocosin These compounds share some structural similarities but differ in the arrangement and number of oxygen atoms and ring systems The uniqueness of 12,15,36,39,42,45-Hexaoxanonacyclo[448002,1103,8016,25019,24026,35027,32

Properties

CAS No.

55515-81-6

Molecular Formula

C48H40O6

Molecular Weight

712.8 g/mol

IUPAC Name

12,15,36,39,42,45-hexaoxanonacyclo[44.8.0.02,11.03,8.016,25.019,24.026,35.027,32.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,16(25),17,19,21,23,26(35),27,29,31,33,47,49,51,53-icosaene

InChI

InChI=1S/C48H40O6/c1-5-13-37-33(9-1)17-21-41-45(37)47-39-15-7-3-11-35(39)19-23-43(47)53-31-32-54-44-24-20-36-12-4-8-16-40(36)48(44)46-38-14-6-2-10-34(38)18-22-42(46)52-30-28-50-26-25-49-27-29-51-41/h1-24H,25-32H2

InChI Key

UPRRLDORTYQFKK-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OCCOC6=C(C7=CC=CC=C7C=C6)C8=C(C=CC9=CC=CC=C98)OCCO1

Origin of Product

United States

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